Product packaging for 3,4-Dihydro-1,6-naphthyridin-2(1H)-one(Cat. No.:CAS No. 14757-41-6)

3,4-Dihydro-1,6-naphthyridin-2(1H)-one

Cat. No.: B1342604
CAS No.: 14757-41-6
M. Wt: 148.16 g/mol
InChI Key: KLPUJWLQGMDXDV-UHFFFAOYSA-N
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Description

3,4-Dihydro-1,6-naphthyridin-2(1H)-one (CAS 14757-41-6) is a privileged heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. With a molecular formula of C 8 H 8 N 2 O and a molecular weight of 148.16 g/mol, this compound is part of the 1,6-naphthyridinone family, which comprises over 17,000 documented compounds featured in numerous patents and research articles . These structures are recognized as "privileged scaffolds" capable of providing ligands for a variety of biological receptors . This specific dihydro variant, characterized by a single bond between C3 and C4, is a versatile building block for the synthesis of more complex molecules. Research into 1,6-naphthyridin-2(1H)-ones has expanded exponentially, with studies highlighting their potential in diverse biomedical applications, particularly as kinase inhibitors for oncology research . The scaffold's value lies in the ability to introduce diverse substituents at key positions (N1, C3, C4, C5, C7, and C8), allowing for fine-tuning of biological activity and selectivity . This product is supplied as a white to off-white solid and is intended for Research Use Only. It is not approved for human or veterinary diagnostic use, or for personal application. Researchers can leverage this high-quality chemical intermediate to explore new therapeutic agents and biochemical probes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8N2O B1342604 3,4-Dihydro-1,6-naphthyridin-2(1H)-one CAS No. 14757-41-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-dihydro-1H-1,6-naphthyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c11-8-2-1-6-5-9-4-3-7(6)10-8/h3-5H,1-2H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLPUJWLQGMDXDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00596791
Record name 3,4-Dihydro-1,6-naphthyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00596791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14757-41-6
Record name 3,4-Dihydro-1,6-naphthyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00596791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 3,4 Dihydro 1,6 Naphthyridin 2 1h One and Analogues

Key Synthetic Approaches to Dihydronaphthyridinone Systems

The construction of the 3,4-dihydro-1,6-naphthyridin-2(1H)-one skeleton can be achieved through a variety of synthetic strategies, each offering distinct advantages in terms of substrate scope, efficiency, and functional group tolerance. These approaches can be broadly categorized into cycloaddition reactions, cross-coupling methodologies, cyclization and annulation strategies, and the elaboration of pre-existing heterocyclic precursors.

Inverse Electron-Demand Diels-Alder Reactions for Dihydronaphthyridinone Construction

The inverse electron-demand Diels-Alder (IEDDA) reaction is a powerful tool for the synthesis of nitrogen-containing heterocyclic compounds. This reaction typically involves the cycloaddition of an electron-poor diene with an electron-rich dienophile. researchgate.net While direct examples for the synthesis of this compound using this method are not extensively documented, the synthesis of the isomeric 3,4-dihydro-1,8-naphthyridin-2(1H)-ones via an intramolecular IEDDA reaction of 1,2,4-triazines provides a valuable precedent. nih.govbeilstein-journals.org

In this approach, a 1,2,4-triazine (B1199460) bearing an acylamino group with a terminal alkyne side chain undergoes an intramolecular cycloaddition. nih.govbeilstein-journals.org This is followed by the extrusion of dinitrogen to form the dihydropyridine (B1217469) ring fused to the pyridone core. The reaction is often facilitated by high temperatures, frequently achieved through microwave irradiation. nih.govbeilstein-journals.org

A representative reaction scheme for the synthesis of the 1,8-isomer is shown below, which illustrates the general principle that could be adapted for the 1,6-naphthyridinone system.

Table 1: Examples of Intramolecular IEDDA Reactions for the Synthesis of Dihydronaphthyridinone Analogues nih.govbeilstein-journals.org

Diene PrecursorDienophileProductYield (%)
1,2,4-triazine-alkyne conjugateIntramolecular alkyne3,4-dihydro-1,8-naphthyridin-2(1H)-oneHigh

Note: The yields are reported for the synthesis of the 1,8-isomer, but the methodology is conceptually applicable to the 1,6-isomer.

Catalytic Cross-Coupling Reactions (e.g., Sonogashira, Buchwald-Hartwig) in Naphthyridinone Assembly

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis. The Sonogashira and Buchwald-Hartwig reactions, in particular, offer efficient methods for the formation of carbon-carbon and carbon-nitrogen bonds, respectively, which can be strategically employed in the synthesis of the naphthyridinone scaffold.

The Sonogashira coupling , which involves the reaction of a terminal alkyne with an aryl or vinyl halide, is particularly useful for the synthesis of precursors to dihydronaphthyridinones. wikipedia.orgorganic-chemistry.org For instance, alkynes can be coupled with functionalized halopyridines to introduce the necessary carbon framework for subsequent cyclization. researchgate.net While direct Sonogashira coupling to form the final dihydronaphthyridinone ring in one step is less common, its application in building key intermediates is a well-established strategy. researchgate.net

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds and can be envisioned as a key step in the intramolecular cyclization to form the lactam ring of the dihydronaphthyridinone. wikipedia.orgacsgcipr.orglibretexts.org This reaction typically involves the palladium-catalyzed coupling of an amine with an aryl halide. In the context of this compound synthesis, an appropriately substituted pyridine (B92270) bearing a haloaryl group and an aminoalkyl side chain could undergo intramolecular Buchwald-Hartwig amination to construct the dihydropyridone ring.

Table 2: Representative Conditions for Catalytic Cross-Coupling Reactions in Heterocyclic Synthesis

ReactionCatalyst/LigandBaseSolventTemperature (°C)
Sonogashira Coupling wikipedia.orgorganic-chemistry.orgPd catalyst, Cu(I) cocatalystAmine baseVariousRoom Temp to 100
Buchwald-Hartwig Amination wikipedia.orgacsgcipr.orglibretexts.orgPd catalyst, Phosphine ligandStrong, non-nucleophilic baseToluene, Dioxane80-120

Cyclization and Annulation Strategies for the Naphthyridinone Core

Intramolecular cyclization and annulation reactions are among the most common and versatile methods for constructing the this compound core. These strategies often involve the formation of one of the heterocyclic rings from an acyclic or partially cyclized precursor.

A notable example is the acid-mediated Friedel–Crafts-type intramolecular cycloaromatisation of 4-(arylamino)nicotinonitriles. nih.gov In this reaction, the cyano group acts as a one-carbon synthon, leading to the formation of fused polycyclic 1,6-naphthyridin-4-amines. While this yields a related, fully aromatic system, the underlying cyclization principle is highly relevant. The reaction proceeds in good to excellent yields using strong acids like trifluoromethanesulfonic acid (CF3SO3H) or sulfuric acid (H2SO4). nih.gov

Another important cyclization strategy involves the condensation of a 4-aminopyridine (B3432731) derivative, containing a functional group at the 3-position (such as an aldehyde or nitrile), with a suitable C2-synthon like malonamide (B141969) or diethyl malonate. mdpi.comnih.gov For example, the condensation of 4-aminonicotinaldehyde (B1271976) with malonamide in the presence of piperidine (B6355638) in ethanol (B145695) affords the corresponding 1,6-naphthyridin-2(1H)-one. mdpi.comnih.gov

Synthesis from Preformed Heterocyclic Rings (e.g., Pyridine, Pyridone Precursors)

Building upon pre-existing pyridine or pyridone rings is a highly convergent and widely employed strategy for the synthesis of 1,6-naphthyridin-2(1H)-ones and their dihydro derivatives. mdpi.comnih.govresearchgate.net

One common approach starts with an appropriately substituted 4-chloropyridine. mdpi.comnih.gov For instance, ethyl 4,6-dichloro-3-pyridinecarboxylate can be reacted with an amine, which introduces the N1 substituent of the final product. Subsequent condensation with a compound like methyl phenylacetate (B1230308) leads to the formation of the second ring. mdpi.comnih.gov

Alternatively, synthesis can commence from a preformed pyridone ring. mdpi.comnih.govresearchgate.net For example, a suitably functionalized 2-pyridone can undergo condensation with reagents such as tert-butoxybis(dimethylamino)methane to construct the fused pyridine ring. nih.gov A variety of disconnections are possible, allowing for the synthesis of a wide range of substituted 1,6-naphthyridin-2(1H)-ones. mdpi.comnih.govresearchgate.net

Table 3: Examples of Synthesis from Preformed Pyridine/Pyridone Precursors mdpi.comnih.gov

Starting MaterialReagent(s)Product Type
4-Chloropyridine derivativeAmine, Active methylene (B1212753) compound1,6-Naphthyridin-2(1H)-one
4-AminonicotinaldehydeMalonamide, Piperidine1,6-Naphthyridin-2(1H)-one
4-AminonicotinonitrileDiethyl malonate, NaOEt4-Amino-1,6-naphthyridin-2(1H)-one
2-Pyridone derivativetert-Butoxybis(dimethylamino)methane1,6-Naphthyridin-2(1H)-one

Innovations in Reaction Conditions and Techniques for Dihydronaphthyridinones

To enhance the efficiency, selectivity, and environmental compatibility of synthetic routes to dihydronaphthyridinones, modern techniques such as microwave-assisted synthesis have been increasingly adopted.

Microwave-Activated Synthesis in this compound Preparation

Microwave irradiation has emerged as a powerful technology in organic synthesis, often leading to significantly reduced reaction times, increased yields, and improved product purities compared to conventional heating methods. nih.govresearchgate.net The application of microwave energy has been successfully demonstrated in the synthesis of various 1,6-naphthyridine (B1220473) derivatives.

For instance, a sequential three-component reaction of a 3,5-diarylidenepiperidin-4-one, malononitrile, and an amine in acetic acid under microwave irradiation provides a rapid and efficient route to N-substituted 2-amino-1,6-naphthyridines. nih.gov This one-pot reaction highlights the potential of microwave assistance in streamlining multi-step synthetic sequences.

Furthermore, microwave heating has been effectively employed in intramolecular hetero-Diels-Alder reactions to construct dibenzo[b,h] mdpi.comresearchgate.netnaphthyridines. rsc.org In the context of dihydronaphthyridinone synthesis, microwave activation is particularly beneficial for promoting intramolecular cyclizations and cycloaddition reactions that may require high temperatures, such as the IEDDA reactions discussed earlier for the isomeric 1,8-naphthyridinone system. nih.govbeilstein-journals.org The use of microwave irradiation can often overcome the kinetic barriers of these transformations, leading to cleaner reactions and higher yields in a fraction of the time required by conventional heating.

Strategic Control of Reaction Parameters for Optimized Yield and Purity

The optimization of reaction parameters is a critical aspect of synthesizing this compound and its analogues with high yield and purity. While specific comprehensive studies on this particular scaffold are emerging, general principles derived from the synthesis of related naphthyridinones and other heterocyclic systems can be applied. Key parameters that are strategically controlled include temperature, reaction time, choice of catalyst, and solvent.

In syntheses involving cyclization reactions, temperature plays a pivotal role. For instance, in related multi-ring heterocyclic syntheses, microwave irradiation has been shown to significantly reduce reaction times and improve yields compared to conventional heating. nih.gov The choice of catalyst is also paramount. For example, in the synthesis of functionalized researchgate.netrsc.org-naphthyridines, the concentration of an ionic liquid catalyst like [Et3NH][HSO4] was optimized to achieve maximum yield, with 20 mol% being sufficient for the reaction to proceed efficiently.

The solvent system can influence not only the reaction rate but also the product distribution and purity. In multicomponent reactions for the synthesis of dihydropyridines, a shift from organic solvents to more environmentally benign options like aqueous media has been explored, often with the aid of catalysts that function efficiently in water. frontiersin.org The pH of the reaction medium can also be a critical factor, particularly in cyclization and condensation steps.

The following table summarizes the impact of key reaction parameters on the synthesis of related naphthyridinone scaffolds, providing insights into potential optimization strategies for this compound.

Reaction ParameterEffect on SynthesisExample Application
Temperature Influences reaction rate and selectivity. Microwave heating can accelerate reactions.Microwave irradiation at 100-180°C for the synthesis of benzo[h] researchgate.netrsc.orgnaphthyridin-2(1H)-ones. nih.gov
Catalyst Determines reaction pathway and efficiency. Concentration needs optimization.Optimization of [Et3NH][HSO4] concentration to 20 mol% for functionalized researchgate.netrsc.org-naphthyridine synthesis.
Solvent Affects solubility of reactants, reaction rate, and can influence regioselectivity.Use of aqueous media with appropriate catalysts for green synthesis of dihydropyridines. frontiersin.org
Reaction Time Crucial for maximizing product formation while minimizing side reactions and degradation.Short reaction times (e.g., 30 minutes) achieved with efficient catalysts in dihydropyridine synthesis. frontiersin.org

One-Pot and Multicomponent Reaction Strategies

One-pot and multicomponent reactions (MCRs) have emerged as powerful tools in the synthesis of complex molecules like this compound, offering advantages such as increased efficiency, reduced waste, and operational simplicity. researchgate.netacsgcipr.org These strategies allow for the construction of the naphthyridinone core in a single synthetic operation from simple starting materials.

A notable example is the development of a one-pot nucleophilic aromatic substitution (SNAr)–intramolecular cyclization-Suzuki coupling reaction for the synthesis of benzo[h] researchgate.netrsc.orgnaphthyridin-2(1H)-ones. nih.gov This approach enables the introduction of diverse substituents in a convergent manner. Similarly, one-pot syntheses of 1,6-naphthyridines have been achieved through modified Friedländer reactions. researchgate.net

Multicomponent reactions are particularly attractive for generating libraries of compounds for drug discovery. For instance, a one-pot, multi-component, green synthesis of substituted benzo[c]pyrazolo nih.govacs.orgnaphthyridines has been developed using an "on-water" reaction of isatin, malononitrile, and 3-aminopyrazole. rsc.orgnih.gov While not directly yielding the this compound core, these methodologies for constructing fused pyridone systems highlight the potential of MCRs in this area. nih.govnih.gov The Hantzsch dihydropyridine synthesis and its variations are classic examples of MCRs that can be adapted for the synthesis of dihydropyridinone-containing scaffolds. frontiersin.org

The table below outlines some one-pot and multicomponent strategies applicable to the synthesis of the 1,6-naphthyridinone scaffold.

Reaction StrategyDescriptionKey Features
SNAr–Intramolecular Cyclization-Suzuki Coupling A three-component, two-step, one-pot reaction to build the benzo[h] researchgate.netrsc.orgnaphthyridin-2(1H)-one core. nih.govHigh efficiency, broad functional group compatibility, and allows for late-stage diversification.
Modified Friedländer Reaction A one-pot method involving dimetalation of an N-2-pyridylpivalamide followed by reaction with a β-alkoxyacrolein derivative. researchgate.netApplicable to the synthesis of both 1,8- and 1,6-naphthyridines.
"On-Water" Multicomponent Reaction An environmentally benign protocol for the regioselective synthesis of fused naphthyridines. rsc.orgnih.govUse of water as a green solvent, short reaction times, and reduced waste.
Hantzsch-type Dihydropyridine Synthesis A classic MCR involving an aldehyde, a β-ketoester, and a nitrogen source (e.g., ammonia (B1221849) or its equivalent). frontiersin.orgacsgcipr.orgVersatile for creating dihydropyridine rings that can be part of a fused system.

Regioselective Functionalization and Derivatization Strategies for this compound

The biological activity of this compound analogues is highly dependent on the nature and position of substituents on the heterocyclic core. Therefore, the development of regioselective functionalization and derivatization strategies is of paramount importance for scaffold exploration and the generation of structure-activity relationships (SAR).

Stereoselective and Regioselective Synthesis of Substituted Dihydronaphthyridinones

The introduction of substituents in a stereoselective and regioselective manner presents a significant synthetic challenge. While the literature on the stereoselective synthesis of this compound is limited, principles from related fields can be informative. For instance, cycloaddition reactions, such as the aza-Diels-Alder reaction, have been employed for the stereoselective synthesis of tetrahydro-1,5-naphthyridines, which can then be further modified. nih.gov

Regioselectivity is often dictated by the inherent reactivity of the naphthyridinone core and can be controlled by the choice of reagents and reaction conditions. For example, in the synthesis of related fused 1,5-naphthyridines, a modified Skraup synthesis has been used to achieve regioselective cyclization. mdpi.com The functionalization of the pyridine ring often relies on directing groups to achieve C-H activation at specific positions.

Diversification of Substituents at Key Positions (e.g., N1, C3, C4, C5, C7, C8) for Scaffold Exploration

A comprehensive analysis of the substitution patterns of 1,6-naphthyridin-2(1H)-ones reveals that while many positions are often unsubstituted, there is significant potential for diversification. mdpi.comnih.gov

N1-Position: The N1 position is frequently a site for introducing diversity. N-alkylation and N-arylation are common modifications. nih.govresearchgate.net For 1,6-naphthyridin-2(1H)-ones with a C3-C4 double bond, this position is usually substituted, with methyl and phenyl groups being common. nih.gov In contrast, the 3,4-dihydro counterparts are often unsubstituted at N1. nih.gov

C3- and C4-Positions: The substitution pattern at C3 and C4 is a key determinant of the biological activity profile. mdpi.com The 3,4-dihydro scaffold allows for the introduction of various substituents at these positions. The richness in substitution at C3 and C4 is notable in the saturated ring system. nih.gov

C5-, C7-, and C8-Positions: The pyridine ring of the naphthyridinone scaffold offers multiple sites for functionalization. The C5 and C7 positions are often targeted for substitution to modulate biological activity. mdpi.com For instance, in 1,6-naphthyridin-2(1H)-ones with a C3-C4 single bond, the C5 position is most commonly unsubstituted (R5 = H), but halogen and oxygen substituents are also found. mdpi.com The C7 position can be functionalized through various cross-coupling reactions. The C8 position is less frequently substituted, but the introduction of carbon-based substituents has been reported. nih.gov

The following table summarizes the common types of substituents found at various positions of the 1,6-naphthyridin-2(1H)-one scaffold, based on a review of existing compounds. mdpi.comnih.gov

PositionCommon Substituents
N1 H, Alkyl (e.g., Methyl), Aryl (e.g., Phenyl)
C3 H, Alkyl, Aryl, Halogen
C4 H, Alkyl, Aryl, Carbonyl-containing groups
C5 H, Halogen (e.g., Cl, Br), O-Alkyl (e.g., Methoxy), NO2
C7 H, Halogen, Alkyl, Aryl, Amino, Cyano
C8 H, Alkyl, Aryl

Exploration of Biological Activities and Pharmacological Relevance of 3,4 Dihydro 1,6 Naphthyridin 2 1h One Derivatives

Diverse Bioactivity Profiles Associated with Naphthyridinone Scaffolds

The 1,6-naphthyridin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, serving as the foundation for compounds with a wide array of biological activities. mdpi.com The versatility of this heterocyclic system allows for the synthesis of derivatives that have shown potential in treating a range of diseases, from cancers to infections. The specific biological activity is often determined by the substitution patterns around the core structure and the degree of saturation at the C3-C4 bond. mdpi.com

Derivatives of the 1,6-naphthyridin-2(1H)-one scaffold are prominently investigated for their potential as anticancer agents. mdpi.com These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines and can induce apoptosis, a form of programmed cell death crucial for eliminating cancerous cells. nih.govnih.gov

One mechanism through which these derivatives exert their antineoplastic effects is by inhibiting key cellular proteins involved in cancer progression. For instance, a series of 1,6-naphthyridin-2(1H)-one derivatives were designed as analogs of the natural antibiotic novobiocin (B609625) to target the C-terminal domain of Heat shock protein 90 (Hsp90). nih.gov Hsp90 is a chaperone protein that is overexpressed in many cancers and is vital for the stability of numerous oncoproteins. nih.gov Inhibition of Hsp90 leads to the degradation of these client proteins, triggering cell cycle arrest and apoptosis. nih.gov

Furthermore, certain pyrazolo-naphthyridine derivatives have demonstrated significant anti-proliferative activity against cervical (HeLa) and breast (MCF-7) cancer cells. nih.gov Studies on potent compounds from this class revealed they induce apoptosis by causing DNA damage, decreasing the mitochondrial membrane potential, and subsequently activating caspases 9 and 3/7, which are key executioners of the apoptotic pathway. nih.gov The induction of apoptosis has also been confirmed through fluorescence microscopy, which showed characteristic morphological changes in treated cancer cells, such as cell shrinkage and nuclear condensation. nih.gov

Naturally occurring naphthyridine alkaloids, such as canthin-6-one (B41653), have also been studied for their anticancer properties. Canthin-6-one was found to activate both apoptosis and necrosis in human myeloid leukemia cells (Kasumi-1) and to arrest the cell cycle. nih.gov Another related compound, 1-methoxycanthin-6-one, was shown to induce apoptosis by activating c-Jun N-terminal kinase. mdpi.com

Research into specific derivatives has identified potent molecules with significant cytotoxicity. For example, a novel family of 1,6-naphthyridin-2(1H)-one derivatives was developed as highly selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a critical signaling pathway in hepatocellular carcinoma (HCC). nih.gov The representative compound, A34, showed excellent anti-proliferative activity against FGFR4-dependent HCC cell lines and demonstrated significant antitumor efficacy in a xenograft model. nih.gov

Table 1: Antineoplastic and Apoptosis-Inducing Activity of Naphthyridinone Derivatives

Compound/Derivative Class Cancer Cell Line(s) Mechanism of Action Observed Effect
1,6-Naphthyridin-2(1H)-one based Novobiocin Analogs Breast Cancer Hsp90 C-terminal inhibition Induction of apoptosis and degradation of Hsp90 client proteins. nih.gov
Pyrazolo-naphthyridine derivatives (e.g., 5j, 5k) HeLa (Cervical), MCF-7 (Breast) DNA damage, mitochondrial pathway G0/G1 cell cycle arrest, activation of caspases, decreased mitochondrial membrane potential. nih.gov
Canthin-6-one Kasumi-1 (Myeloid Leukemia) Apoptosis and necrosis induction Cell cycle arrest at G0/G1 and G2 phases. nih.gov
1-Methoxycanthin-6-one Not specified c-Jun N-terminal kinase activation Apoptosis induction. mdpi.com
Compound A34 (1,6-naphthyridin-2(1H)-one derivative) Hep-3B (Hepatocellular Carcinoma) FGFR4 inhibition Anti-proliferative activity, in vivo antitumor efficacy. nih.gov
MHY-449 (dihydrobenzofuro[4,5-b] nih.govekb.egnaphthyridin-6-one) Human Lung Cancer Akt downregulation Cell cycle arrest and apoptosis. researchgate.net

Antimicrobial Spectrum (Antibacterial, Antifungal, Antitubercular)

The naphthyridine core is a well-established pharmacophore in antimicrobial agents, with nalidixic acid being a foundational quinolone antibiotic. This legacy extends to 1,6-naphthyridin-2(1H)-one derivatives, which have been explored for a range of antimicrobial activities.

Naturally occurring naphthyridines have demonstrated notable antibacterial and antifungal properties. For instance, canthin-6-one and 10-methoxycanthin-6-one, isolated from Zanthoxylum paracanthum, showed strong inhibitory activity against bacteria like Staphylococcus aureus and Escherichia coli, including a methicillin-resistant S. aureus (MRSA) strain. mdpi.com These compounds also exhibited antifungal effects, with canthin-6-one showing a minimum inhibitory concentration (MIC) of 3.91 µg/mL against certain fungi. mdpi.com

Synthetic derivatives have also been a focus of research. A series of 9-(3-fluoro-4-methoxyphenyl)-6-aryl- mdpi.comekb.egresearchgate.nettriazolo[4,3-a] nih.govekb.egnaphthyridine derivatives were screened for in vitro antibacterial activity against S. aureus, B. subtilis, E. coli, and K. pneumoniae, as well as for antifungal activity against A. flavus and F. oxysporum. Several of these compounds showed maximal inhibition zones against all tested microorganisms when compared to standard drugs like ciprofloxacin (B1669076) and amphotericin B.

Furthermore, certain 8-hydroxy-1,6-naphthyridine derivatives have been identified as having potent in vitro activity against Leishmania, the protozoan parasite responsible for leishmaniasis.

Table 2: Antimicrobial Activity of Naphthyridinone Derivatives

Compound/Derivative Target Organism(s) Activity Type Key Finding(s)
Canthin-6-one Staphylococcus aureus, Escherichia coli, MRSA, Fungi Antibacterial, Antifungal Strong inhibitory activity with MIC values as low as 0.49 µg/mL against S. aureus and 3.91 µg/mL against fungi. mdpi.com
10-Methoxycanthin-6-one Staphylococcus aureus, Escherichia coli, MRSA, Fungi Antibacterial, Antifungal Showed significant inhibitory activity against both bacteria and fungi. mdpi.com
8-Hydroxy-1,6-naphthyridines Leishmania species Antileishmanial Demonstrated potent in vitro activity against the parasite.

Antiviral Potentials

The structural features of naphthyridinones have also made them candidates for antiviral drug discovery. Research has shown that certain derivatives possess activity against significant human viruses.

A notable example is 1-methoxycanthin-6-one, a naturally derived 1,5-naphthyridine (B1222797) alkaloid, which was found to exert an effect against the Human Immunodeficiency Virus (HIV) with an EC₅₀ value of 0.26 g/mL. mdpi.com Additionally, synthetic benzo[h] nih.govekb.egnaphthyridines have been recognized for their potential anti-HIV activity, highlighting the pharmacological importance of this scaffold in antiviral research.

Table 3: Antiviral Activity of Naphthyridinone Derivatives

Compound/Derivative Target Virus Activity Measurement
1-Methoxycanthin-6-one Human Immunodeficiency Virus (HIV) EC₅₀ = 0.26 g/mL. mdpi.com
Benzo[h] nih.govekb.egnaphthyridines Human Immunodeficiency Virus (HIV) Reported anti-HIV activity.

Immunomodulatory and Anti-Inflammatory Activities

Derivatives of naphthyridinone have demonstrated the ability to modulate the immune system and exhibit anti-inflammatory effects. This activity is often linked to the downregulation of pro-inflammatory mediators.

The naturally occurring alkaloid canthin-6-one has been shown to possess immunomodulatory activity. In studies involving rats with drug-induced colitis, canthin-6-one reduced the production of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-12p70 (IL-12p70). nih.gov It also helped to diminish oxidative stress in colon tissues. nih.gov

Synthetic 1,8-naphthyridine-3-carboxamide derivatives have also been evaluated for their anti-inflammatory and myeloprotective activities. nih.gov Their mechanism of action involves the modulation of cytokine and chemokine levels secreted by dendritic cells, indicating an ability to influence the immune response. nih.gov Further studies on novel 1,8-naphthyridine (B1210474) derivatives confirmed their potential for anti-inflammatory activity through the downregulation of proinflammatory cytokines. researchgate.net

Table 4: Immunomodulatory and Anti-Inflammatory Activities

Compound/Derivative Model/System Mechanism Key Finding(s)
Canthin-6-one Rat model of colitis Reduction of pro-inflammatory mediators Decreased production of TNF-α, IL-1β, and IL-12p70; diminished oxidative stress. nih.gov
1,8-Naphthyridine-3-carboxamides Dendritic cells Modulation of cytokine/chemokine levels Demonstrated anti-inflammatory and myeloprotective potential. nih.gov
Novel 1,8-naphthyridine derivatives Not specified Downregulation of proinflammatory cytokines Confirmed anti-inflammatory potential. researchgate.net

Receptor and Enzyme Modulation (e.g., Kinases, Phosphodiesterases, ACAT, MR, BzR)

The 1,6-naphthyridin-2(1H)-one scaffold has proven to be an effective template for designing inhibitors of various enzymes and modulators of cellular receptors, particularly protein kinases, which are crucial targets in cancer therapy.

Several studies have focused on developing naphthyridinone-based kinase inhibitors. A series of 1,6-naphthyridin-2(1H)-one derivatives were successfully designed as potent and highly selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a kinase implicated in hepatocellular carcinoma. nih.gov Similarly, other research efforts led to the discovery of 1,6-naphthyridinone derivatives as selective and potent inhibitors of PKMYT1, a kinase that regulates the G2/M transition of the cell cycle, making it a promising therapeutic target. nih.gov

The versatility of the scaffold is further demonstrated by the development of derivatives that inhibit other kinases, such as c-Met, a receptor tyrosine kinase involved in tumor growth and metastasis. Benzo[b] nih.govekb.egnaphthyridine derivatives have also been investigated as inhibitors of monoamine oxidase (MAO), enzymes that are important in neuroscience. Furthermore, some derivatives have shown inhibitory activity against phosphodiesterase 5 (PDE5).

Table 5: Receptor and Enzyme Modulation by Naphthyridinone Derivatives

Compound/Derivative Class Target Enzyme/Receptor Therapeutic Area Key Finding(s)
1,6-Naphthyridin-2(1H)-one derivatives Fibroblast Growth Factor Receptor 4 (FGFR4) Oncology (Hepatocellular Carcinoma) Potent and highly selective inhibition. nih.gov
Naphthyridinone derivatives PKMYT1 Kinase Oncology Novel, selective, and potent inhibitors with in vivo antitumor efficacy. nih.gov
Substituted naphthyridines c-Met Kinase Oncology Designed as potential inhibitors based on known c-Met inhibitors.
Benzo[b] nih.govekb.egnaphthyridine derivatives Monoamine Oxidase (MAO) Neuroscience Investigated as potential scaffolds for MAO inhibitors.
Benzo[b] nih.govekb.egnaphthyridine derivatives Phosphodiesterase 5 (PDE5) Not specified Demonstrated PDE5 inhibitory activity.

Gastric Antisecretory Activities

While less commonly reported than other biological activities, some naphthyridine derivatives have been investigated for their effects on gastric acid secretion. The structural similarity of the naphthyridine core to other heterocyclic systems used in drugs targeting gastric acid pumps suggests a potential, though less explored, therapeutic application in this area. Specific research on 3,4-Dihydro-1,6-naphthyridin-2(1H)-one derivatives for this particular activity is not extensively documented in the provided context.

Structure-Activity Relationship (SAR) Studies in Naphthyridinone Analogue Design

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a molecule correlates with its biological activity. For 1,6-naphthyridin-2(1H)-one derivatives, SAR studies have been instrumental in optimizing potency, selectivity, and pharmacokinetic properties.

Systematic modification of the 1,6-naphthyridin-2(1H)-one core has led to the development of highly potent and selective inhibitors for various biological targets, particularly protein kinases.

One line of research focused on developing selective type II AXL kinase inhibitors, starting from a dual MET/AXL-targeted lead compound. nih.gov Through molecular modeling and systematic structural optimization, a series of 1,6-naphthyridinone derivatives were synthesized to enhance AXL potency and selectivity over the MET kinase. The resulting compound, 25c , demonstrated excellent AXL inhibitory activity with an IC₅₀ of 1.1 nM and a 343-fold selectivity over MET. nih.gov This highlights the importance of targeted modifications in achieving kinase selectivity.

In another study, a series of 3-aryl-1,6-naphthyridine-2,7-diamines and related 2-ureas were evaluated as inhibitors of the FGF receptor-1 (FGFR-1) tyrosine kinase. nih.gov The nature of the aryl group at the C3 position was found to be a crucial determinant of kinase selectivity. Key findings from this research include:

3-Phenyl analogues were non-specific, inhibiting c-Src, FGFR, and PDGFR tyrosine kinases. nih.gov

3-(2,6-dichlorophenyl) analogues showed the most effectiveness against c-Src and FGFR. nih.gov

3-(3,5-dimethoxyphenyl) derivatives displayed high selectivity for FGFR alone. nih.gov

Furthermore, modifications at the C7 position influenced the compounds' physical properties. The introduction of a water-soluble (7-morpholinylpropylamino) group retained high FGFR potency (IC₅₀ of 31 nM) and selectivity, demonstrating that solubility and potency can be co-optimized. nih.gov

Similarly, research into FGFR4 inhibitors for hepatocellular carcinoma led to the design of a novel family of 1,6-naphthyridin-2(1H)-one derivatives. nih.gov Detailed structural optimizations resulted in compound A34 , which exhibited improved FGFR4 inhibitory capability and selectivity. nih.gov This compound also showed moderate activity against the FGFR4 V550L mutant, indicating potential for overcoming certain forms of drug resistance. nih.gov

The table below summarizes key SAR findings for 1,6-naphthyridinone analogues.

Derivative Series Position of Modification Substituent Biological Impact Target
1,6-NaphthyridinonesCore OptimizationStrategic modificationsResulted in compound 25c with high potency (IC₅₀ = 1.1 nM) and 343-fold selectivity. nih.govAXL Kinase
3-Aryl-1,6-naphthyridinesC3 (Aryl group)PhenylNon-specific inhibition. nih.govc-Src, FGFR, PDGFR
3-Aryl-1,6-naphthyridinesC3 (Aryl group)2,6-dichlorophenylMore effective against c-Src and FGFR. nih.govc-Src, FGFR
3-Aryl-1,6-naphthyridinesC3 (Aryl group)3,5-dimethoxyphenylHigh selectivity for FGFR. nih.govFGFR
3-Aryl-1,6-naphthyridinesC7(7-morpholinylpropylamino)Retained high potency (IC₅₀ = 31 nM) and selectivity while improving water solubility. nih.govFGFR
1,6-Naphthyridin-2(1H)-onesCore OptimizationStrategic modificationsLed to compound A34 with improved inhibitory capability and selectivity. nih.govFGFR4

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that relate the chemical structures of compounds to their biological activities. mdpi.combrieflands.com This approach has been applied to naphthyridine derivatives to guide the design of new, more potent compounds.

One study focused on developing a linear QSAR model for 67 recently discovered 1,3,4-oxadiazole (B1194373) substituted naphthyridine derivatives that inhibit HIV-1 integrase. nih.gov Using stepwise multiple linear regression, the model identified several key physicochemical descriptors that significantly affect the inhibitory activity. The study concluded that the valence connectivity index (order 1), the energy of the lowest unoccupied molecular orbital (LUMO), and the dielectric energy are critical factors influencing the inhibition of HIV-1 integrase by these derivatives. nih.gov

Another 2D-QSAR study also investigated naphthyridine derivatives as HIV-1 integrase inhibitors. researchgate.net This work generated several predictive models and found that a combination of "quantum" and "molecular mechanical" descriptors improved the predictive power. The results provided valuable information on how polarizability, electronegativity, and the presence of specific functional groups, such as aromatic nitrogens, are important for the biological activity of these compounds. researchgate.net These QSAR models serve as a guideline for the rational design of novel and potent antagonists of HIV-1 integrase. nih.govresearchgate.net

Molecular Mechanism of Action Investigations

Understanding the molecular mechanism of action is crucial for the development of targeted therapies. Investigations into 1,6-naphthyridin-2(1H)-one derivatives have successfully identified specific molecular targets and the cellular pathways they modulate.

Derivatives of the 1,6-naphthyridin-2(1H)-one scaffold have been identified as inhibitors of several key proteins involved in cancer and other diseases.

AXL and MET Kinases: A 1,6-naphthyridinone series was optimized to yield potent and selective type II AXL inhibitors. nih.gov Compound 25c from this series binds to the AXL kinase, potently inhibiting its activity. nih.gov

FGFR Kinase Family: Several studies have identified 1,6-naphthyridinone derivatives as potent inhibitors of the fibroblast growth factor receptor (FGFR) family of tyrosine kinases. One series of 3-(3,5-dimethoxyphenyl)-1,6-naphthyridine-2,7-diamines was found to be highly selective for FGFR-1. nih.gov Another study designed a family of 1,6-naphthyridin-2(1H)-one derivatives, including compound A34 , as potent and highly selective inhibitors of FGFR4 for the treatment of hepatocellular carcinoma. nih.gov

Hsp90: A set of novobiocin analogs based on the 1,6-naphthyridin-2(1H)-one scaffold were designed as inhibitors of Heat shock protein 90 (Hsp90), an ATP-dependent chaperone that is overexpressed in many cancers. nih.gov

PI3K/mTOR: Researchers have identified 7-amino-5-methyl-1,6-naphthyridin-2(1H)-one derivatives as potent dual inhibitors of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR), two key proteins in a critical signaling pathway for cell growth and proliferation. researchgate.net

Monoamine Oxidase B (MAO B): Novel derivatives of the related tetrahydrobenzo[b] mdpi.comnih.govnaphthyridine scaffold were synthesized and identified as MAO B inhibitors with potency in the low micromolar range. nih.gov The 1-(2-(4-fluorophenyl)ethynyl) analog 5g achieved an IC₅₀ of 1.35 μM. nih.gov

Antileishmanial Target: For a series of 8-hydroxy naphthyridines with antileishmanial activity, the mode of action was found to be driven by the sequestration of divalent metal cations, a mechanism that differs from typical enzyme inhibition. nih.gov

The table below summarizes the identified biological targets for various naphthyridinone derivatives.

Derivative Series Identified Biological Target
1,6-Naphthyridinones (e.g., 25c )AXL Receptor Tyrosine Kinase nih.gov
3-Aryl-1,6-naphthyridine-2,7-diaminesFGF Receptor-1 (FGFR-1) Tyrosine Kinase nih.gov
1,6-Naphthyridin-2(1H)-ones (e.g., A34 )FGF Receptor 4 (FGFR4) nih.gov
Novobiocin analogs with 1,6-naphthyridin-2(1H)-one coreHeat shock protein 90 (Hsp90) nih.gov
7-Amino-5-methyl-1,6-naphthyridin-2(1H)-onesPI3K/mTOR researchgate.net
Tetrahydrobenzo[b] mdpi.comnih.govnaphthyridines (e.g., 5g )Monoamine Oxidase B (MAO B) nih.gov
8-Hydroxy naphthyridinesDivalent metal cations nih.gov

By inhibiting their specific molecular targets, 1,6-naphthyridin-2(1H)-one derivatives can modulate key cellular pathways, leading to desired therapeutic effects such as controlling cancer cell growth.

The potent and selective AXL inhibitor 25c was shown to significantly inhibit AXL-driven cell proliferation in tumor cell lines. nih.gov Furthermore, it dose-dependently suppressed the migration and invasion of 4T1 cancer cells and was capable of inducing apoptosis (programmed cell death). nih.gov

Similarly, Hsp90 inhibitors based on the 1,6-naphthyridin-2(1H)-one scaffold were evaluated for their effects on breast cancer cell lines. nih.gov The most promising candidates were shown to affect cell cycle progression and induce apoptosis. Western blot analysis confirmed their mechanism of action by demonstrating their ability to cause the degradation of Hsp90 client proteins, which are often crucial for cancer cell survival. nih.gov

The antileishmanial activity of 8-hydroxy naphthyridines is believed to stem from their ability to sequester divalent metal cations. nih.gov This action disrupts essential metal-dependent biological processes within the Leishmania parasite, leading to its death. This mechanism highlights that not all naphthyridinone derivatives act through direct protein inhibition. nih.gov

Advanced Analytical and Computational Methodologies in 3,4 Dihydro 1,6 Naphthyridin 2 1h One Research

Spectroscopic Characterization and Structural Confirmation

Spectroscopic methods form the cornerstone of chemical analysis, providing definitive proof of a compound's structure, purity, and molecular properties. For the 3,4-Dihydro-1,6-naphthyridin-2(1H)-one scaffold, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the unambiguous determination of molecular structure in solution. Both ¹H and ¹³C NMR are routinely employed to characterize naphthyridinone derivatives. nih.govmultiscreensite.com ¹H NMR provides detailed information about the number of different types of protons, their chemical environment, and their proximity to other protons. Chemical shifts (δ) indicate the electronic environment of a proton, while coupling constants (J) reveal the connectivity between neighboring protons, which is essential for identifying substitution patterns on the aromatic and aliphatic rings. nih.govnih.gov

For instance, the protons on the dihydropyridinone ring of the this compound core would exhibit characteristic signals, typically as triplets in the aliphatic region of the spectrum. nih.gov Substituents on the scaffold cause predictable changes in the chemical shifts of nearby protons, allowing for precise determination of their location. In cases where multiple isomers are possible, NMR can distinguish between them based on unique sets of signals and coupling patterns. nih.gov More advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence), can further elucidate complex structural connectivities.

Table 1: Representative ¹H NMR Spectroscopic Data for a Substituted Naphthyridine Scaffold Note: The following data is illustrative of the type of information obtained for related naphthyridine structures and not the specific parent compound.

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-5 9.15 s -
H-7 9.02 s -
H-8 8.60 m -
Aromatic-H 7.80 m -
Aromatic-H 7.52 m -
Aromatic-H 7.35 m -
CH₂ (Position 3) 3.26 t 6.0

s = singlet, t = triplet, m = multiplet. Data adapted from characterization of similar heterocyclic systems. nih.govnih.gov

Mass Spectrometry (MS) is a vital analytical tool used to determine the molecular weight and elemental composition of a compound with high accuracy. nih.gov High-Resolution Mass Spectrometry (HRMS) can provide the exact mass of a molecule, which allows for the determination of its elemental formula, confirming the identity of a synthesized naphthyridinone derivative. nih.gov

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Under ionization, the parent molecule breaks into smaller, characteristic fragments. For naphthyridinone structures, a common fragmentation pathway involves the elimination of a carbon monoxide (CO) molecule from the pyridinone ring. asianpubs.org Analysis of these fragmentation patterns helps to confirm the core structure and the nature of its substituents. When coupled with liquid chromatography (LC-MS), this technique becomes a powerful tool for identifying metabolites of naphthyridinone-based compounds in biological samples, offering insights into their metabolic stability and pathways. nih.govresearchgate.net

Table 2: Illustrative High-Resolution Mass Spectrometry (HRMS) Data Note: This data is representative of analyses performed on naphthyridine derivatives.

Compound Ion Type Calculated m/z Found m/z
Naphthyridine Derivative A [M+H]⁺ 381.0005 381.0014
Naphthyridine Derivative B [M+H]⁺ 387.0264 387.0280

Data adapted from characterization of similar heterocyclic systems. nih.govnih.gov

Computational Chemistry and Molecular Modeling Applications

Computational chemistry provides powerful predictive tools that complement experimental research, enabling the rational design and optimization of novel compounds based on the this compound scaffold.

In silico or virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.govfrontiersin.org For naphthyridinone scaffolds, this process often begins with a known active compound or a hypothesized binding mode. mdpi.com

One effective strategy is "scaffold hopping," where the core structure of a known inhibitor is used as a query to find new, structurally diverse compounds that retain the key three-dimensional arrangement of functional groups necessary for biological activity. mdpi.comnih.gov This method can lead to the discovery of novel chemical series with improved properties, such as better potency, selectivity, or pharmacokinetic profiles, while moving away from crowded intellectual property space. nih.gov By screening virtual libraries containing millions of compounds, researchers can prioritize a smaller, more manageable number of candidates for chemical synthesis and biological testing, significantly reducing the time and cost associated with drug discovery. researchgate.net

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. thesciencein.org In the context of naphthyridinone research, docking is used to place potential inhibitors into the binding site of a target protein, whose three-dimensional structure is often obtained from the Protein Data Bank (PDB). ijpsonline.com The process involves removing water molecules from the crystal structure and defining the binding pocket. ijpsonline.com Docking algorithms then sample a large number of possible conformations and orientations of the ligand within the binding site, scoring them based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces. d-nb.info

These studies provide crucial insights into the specific amino acid residues that interact with the ligand, helping to explain structure-activity relationships (SAR). For example, docking studies on benzo[h] multiscreensite.comnaphthyridin-2(1H)-one analogues as mTOR inhibitors have revealed key interactions within the enzyme's active site. ijpsonline.com

Following docking, molecular dynamics (MD) simulations can be performed to analyze the stability and behavior of the ligand-target complex over time. MD simulations model the movement of every atom in the system, providing a dynamic view of the binding interactions and highlighting the flexibility of both the protein and the ligand. This analysis can confirm the stability of the predicted binding mode and help refine the design of more potent and specific inhibitors based on the this compound scaffold. frontiersin.org

Preclinical Evaluation Strategies for 3,4 Dihydro 1,6 Naphthyridin 2 1h One Analogues

In Vitro Pharmacological Profiling and Cellular Assays

The initial phase of evaluating 3,4-Dihydro-1,6-naphthyridin-2(1H)-one analogues involves a suite of in vitro and cell-based assays to determine their potency, selectivity, and mechanism of action at a molecular and cellular level. The specific assays employed are dictated by the intended therapeutic target.

For analogues designed as anticancer agents, a primary step is often to screen them for their ability to inhibit specific protein kinases, which are frequently dysregulated in cancer. For instance, certain benzo[h] mit.eduresearchgate.netnaphthyridin-2(1H)-one derivatives have been evaluated as potent inhibitors of the mammalian target of rapamycin (B549165) (mTOR), a key regulator of cell growth and proliferation. mit.edunih.gov The cellular potency of these compounds is typically determined by monitoring the inhibition of phosphorylation of downstream mTOR substrates like S6 kinase 1 (S6K1) and Akt via immunoblot analyses in relevant cell lines, such as mouse embryonic fibroblasts or specific cancer cells. mit.edunih.gov The concentration at which a compound produces 50% of its maximal response (EC50) is a key metric; one such mTOR inhibitor demonstrated an EC50 of 250 pM in a cellular assay. mit.edu

Selectivity is a critical parameter, and profiling against a panel of related kinases is standard practice. For mTOR-targeted naphthyridinones, this includes assessing activity against phosphoinositide 3-kinase (PI3K) to ensure a selective profile. mit.edu Some analogues have shown high selectivity, with over 800-fold greater potency for mTOR compared to PI3K in cellular assays. mit.edu Similarly, other derivatives of the 1,6-naphthyridin-2(1H)-one scaffold have been specifically designed and tested as inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4) for hepatocellular carcinoma (HCC). nih.gov Their evaluation includes anti-proliferative assays against FGFR4-dependent HCC cell lines to confirm on-target activity. nih.gov

Beyond kinase inhibition, analogues have been developed as inhibitors of other cancer-relevant targets like the heat shock protein 90 (Hsp90). nih.gov Preclinical evaluation for these compounds includes assessing their anti-proliferative effects in breast cancer cell lines and conducting mechanistic studies, such as cell cycle analysis, apoptosis assays, and Western blot analysis, to confirm the degradation of Hsp90 client proteins. nih.gov

The versatility of the 1,6-naphthyridin-2(1H)-one scaffold extends to infectious diseases. Analogues have been assessed for antimalarial activity, specifically for their ability to kill the Plasmodium falciparum parasite. nih.gov These evaluations utilize specialized in vitro assays such as growth inhibition assays for the asexual blood stages of the parasite and viability assays for gametocytes, which are responsible for transmission. nih.gov In a different therapeutic area, 8-hydroxy-1,6-naphthyridine derivatives were evaluated for in vitro activity against the protozoan parasites that cause visceral leishmaniasis. nih.gov

The following table summarizes the in vitro profiling of selected 1,6-naphthyridin-2(1H)-one analogues and related compounds.

Compound ClassTarget/Disease AreaKey In Vitro AssaysExample Finding
Benzo[h] mit.eduresearchgate.netnaphthyridin-2(1H)-onesCancer (mTOR inhibitor)Cellular mTOR inhibition (pS6K, pAkt phosphorylation), PI3K selectivity assaysA lead compound exhibited a cellular EC50 of 250 pM for mTOR inhibition with >800-fold selectivity over PI3K. mit.edu
1,6-Naphthyridin-2(1H)-onesCancer (Hsp90 inhibitor)Anti-proliferative assays (breast cancer cell lines), cell cycle analysis, apoptosis assays, Western blottingIdentified candidates that induce degradation of Hsp90 client proteins. nih.gov
1,6-Naphthyridin-2(1H)-onesCancer (FGFR4 inhibitor)FGFR4 kinase inhibition assays, anti-proliferative assays in FGFR4-dependent hepatocellular carcinoma cell linesA representative compound showed potent FGFR4 inhibitory capability and selectivity. nih.gov
Benzo[h] mit.eduresearchgate.netnaphthyridin-2(1H)-ones (Torins)Malaria (P. falciparum)Asexual parasite growth inhibition assays, gametocyte viability assaysTorin 2 showed an EC50 of 8 nM against stages III-V gametocytes. nih.gov
8-Hydroxy-1,6-naphthyridinesVisceral LeishmaniasisIn vitro anti-leishmanial activity assays, metabolic stability profilingEarly compounds demonstrated activity, leading to optimization efforts to improve metabolic stability. nih.gov

In Vivo Animal Model Systems for Efficacy Assessment

Analogues that demonstrate promising potency, selectivity, and cellular activity in vitro are advanced to in vivo animal models to assess their efficacy in a complex biological system. The choice of animal model is tailored to the specific disease indication for which the compound is being developed.

For anticancer 1,6-naphthyridin-2(1H)-one derivatives, xenograft models are the standard for preliminary efficacy testing. In these models, human cancer cells are implanted into immunocompromised mice, which then develop tumors. For example, the efficacy of an FGFR4-inhibiting 1,6-naphthyridin-2(1H)-one derivative, A34, was demonstrated in a Hep-3B HCC xenograft model. nih.gov Similarly, mTOR inhibitors based on this scaffold have been tested in murine tumor studies, such as the U87MG glioblastoma xenograft model, to evaluate their ability to inhibit tumor growth. mit.edunih.gov A key component of these studies is the use of pharmacodynamic biomarkers to confirm that the drug is engaging its target in the tumor tissue. This often involves analyzing tumor samples post-treatment for the inhibition of phosphorylated proteins, such as pS6K and pAkt for mTOR inhibitors. mit.edu

In the context of infectious diseases, specialized animal models are required. For antimalarial drug candidates, a humanized mouse model, such as the NODscidIL2Rγnull (NSG) mouse engrafted with human red blood cells and infected with P. falciparum, can be used to evaluate efficacy against the parasite's blood stages. researchgate.net Furthermore, mouse models of malaria transmission are used to assess a compound's ability to block the parasite's life cycle. For instance, the benzo[h] mit.eduresearchgate.netnaphthyridin-2(1H)-one known as Torin 2 was evaluated in a mouse malaria transmission model, where it was found to completely block the formation of oocysts in mosquitoes, thereby preventing transmission. nih.gov

For antileishmanial 1,6-naphthyridine (B1220473) analogues, efficacy is typically assessed in mouse models of visceral leishmaniasis. nih.gov These models involve infecting mice with Leishmania donovani or Leishmania infantum and then treating them with the test compound to measure the reduction in parasite burden in organs like the liver and spleen. nih.gov

The table below provides an overview of in vivo models used for the efficacy assessment of 1,6-naphthyridin-2(1H)-one analogues.

Compound Class/NameDisease AreaAnimal Model SystemEfficacy Endpoint/Finding
Benzo[h] mit.eduresearchgate.netnaphthyridin-2(1H)-oneCancer (mTOR inhibitor)U87MG glioblastoma xenograft model in miceAssessment of tumor growth inhibition and pharmacodynamic markers (e.g., pS6K, pAkt levels) in tumor tissue. mit.edunih.gov
1,6-Naphthyridin-2(1H)-one (A34)Hepatocellular CarcinomaHep-3B HCC xenograft model in miceThe compound demonstrated remarkable antitumor efficacy. nih.gov
Benzo[h] mit.eduresearchgate.netnaphthyridin-2(1H)-one (Torin 2)MalariaMouse malaria transmission model (P. falciparum)Completely blocked oocyst formation in mosquitoes. nih.gov
8-Hydroxy-1,6-naphthyridineVisceral LeishmaniasisMouse model of visceral leishmaniasis (L. donovani)An early compound demonstrated weak efficacy, prompting further chemical optimization. nih.gov

Academic Insights into the Patent Landscape and Future Directions for 3,4 Dihydro 1,6 Naphthyridin 2 1h One

Analysis of Patent Literature for Novel Synthetic Routes and Biological Applications

The patent literature surrounding the 1,6-naphthyridin-2(1H)-one scaffold, including the saturated 3,4-dihydro variant, reveals a significant and sustained interest from the pharmaceutical industry. This interest is driven by the scaffold's status as a "privileged structure" in medicinal chemistry, capable of interacting with a wide range of biological targets. mdpi.comresearchgate.net An analysis of patent filings highlights key trends in both the synthesis and the therapeutic applications of these compounds.

Novel Synthetic Routes in Patents:

Patented synthetic strategies for 1,6-naphthyridin-2(1H)-ones generally fall into two main categories: construction from a pre-formed pyridine (B92270) ring or from a pre-formed pyridone ring. mdpi.comresearchgate.net

From Pre-formed Pyridines: A common approach involves starting with a substituted 4-aminopyridine (B3432731). For instance, patents describe the condensation of a 4-aminonicotinaldehyde (B1271976) with malonamide (B141969) to yield the 1,6-naphthyridin-2(1H)-one core. mdpi.com Another patented route utilizes the reaction of ethyl 4,6-dichloro-3-pyridinecarboxylate with an amine, followed by condensation with methyl phenylacetate (B1230308). mdpi.com These methods are versatile and allow for the introduction of various substituents, a key aspect of generating novel intellectual property.

From Pre-formed Pyridones: This alternative strategy provides different pathways for molecular diversification, which are also extensively documented in patent literature. mdpi.comresearchgate.net

The choice of synthetic route in patent applications is often dictated by the desired substitution pattern on the final molecule, which in turn is designed to optimize interaction with a specific biological target and to secure patentability.

Patented Biological Applications:

The patent landscape demonstrates the broad therapeutic potential of the 1,6-naphthyridin-2(1H)-one core. While the unsaturated version is more commonly associated with antitumor activity, particularly as kinase inhibitors, the 3,4-dihydro variant and its derivatives have been patented for a distinct set of applications. mdpi.com

Therapeutic AreaTarget/Mechanism of ActionPatent Examples
Metabolic Disorders Glucagon-like peptide-1 (GLP-1) modulationU.S. Patent US6677352B1 describes 1,6-naphthyridine (B1220473) derivatives for the treatment of diabetes and related disorders. google.com
Cardiovascular & Renal Diseases Mineralocorticoid Receptor (MR) modulationChinese patent CN113214248A discloses 4-aryl-1,4-dihydro-1,6-naphthyridine derivatives as MR modulators for hypertension, heart failure, and chronic kidney disease. google.com
Oncology Kinase Inhibition (e.g., FGF Receptor-1)Patents cover 3-aryl-1,6-naphthyridine-2,7-diamines and related ureas as potent and selective inhibitors of the FGF receptor-1 tyrosine kinase. acs.org
Infectious Diseases HIV-1 Integrase InhibitionThe patent literature includes 5-aminosubstituted 4-fluorobenzyl-8-hydroxy- mdpi.comgoogle.comnaphthyridine-7-carboxamides as HIV-1 integrase inhibitors. acs.org

Strategic Role in Contemporary Drug Discovery and Development Pipelines

The 3,4-dihydro-1,6-naphthyridin-2(1H)-one scaffold and its parent structure play a significant strategic role in modern drug discovery. Their classification as a privileged scaffold means they are a recurring motif in successful drug candidates, making them a valuable starting point for new discovery programs. mdpi.comresearchgate.net

The strategic importance of this scaffold is evident in its presence in compounds targeting major therapeutic areas. For example, Ripretinib (Qinlock), a kinase inhibitor based on the unsaturated 1,6-naphthyridin-2(1H)-one core, was approved by the FDA for treating advanced gastrointestinal stromal tumors (GIST). mdpi.com This success validates the scaffold's utility and encourages further exploration of its derivatives, including the 3,4-dihydro version, for other oncology indications.

In drug development pipelines, the 1,6-naphthyridin-2(1H)-one core offers several advantages:

Synthetic Tractability: As demonstrated in the patent literature, the core can be synthesized and modified through established chemical routes, allowing for the systematic generation of analogues to optimize potency, selectivity, and pharmacokinetic properties. mdpi.combeilstein-journals.org

Structural Rigidity and Versatility: The bicyclic nature of the scaffold provides a rigid framework that can help in pre-organizing substituents for optimal binding to a target protein. At the same time, it offers multiple positions (N1, C3, C4, C5, C7, and C8) for substitution, enabling fine-tuning of its biological activity. mdpi.comresearchgate.net

Proven Bioactivity: The scaffold has been successfully incorporated into molecules targeting diverse protein classes, including kinases, G-protein coupled receptors (GPCRs), and enzymes, reducing the perceived risk in initiating new research programs based on this core structure. mdpi.comchemdiv.com

The development of novel analogues, such as 1,2,3,4-tetrahydrobenzo[b] mdpi.comgoogle.comnaphthyridine derivatives as potent phosphodiesterase 5 (PDE5) inhibitors, further illustrates the strategic derivatization of the core scaffold to address new therapeutic challenges like Alzheimer's disease. nih.gov

Emerging Research Areas and Unexplored Therapeutic Potentials

Beyond established applications, the this compound scaffold is at the center of several emerging research areas, with significant unexplored potential.

Emerging Research Areas:

Neurodegenerative Diseases: A promising new avenue is the development of derivatives as phosphodiesterase 5 (PDE5) inhibitors for the treatment of Alzheimer's disease. By modifying the core structure, researchers have created highly potent compounds with improved aqueous solubility, a critical property for central nervous system drugs. nih.gov

Cancer Therapy: Research into novel 1,6-naphthyridin-2(1H)-ones as anticancer agents continues to evolve. One emerging strategy involves designing analogues of the natural product Novobiocin (B609625) to target the C-terminal domain of Hsp90, an ATP-dependent chaperone overexpressed in many cancers. nih.gov This approach aims to induce the degradation of Hsp90 client proteins, which are crucial for cancer cell survival, and represents a promising therapeutic strategy for breast cancer and other malignancies. nih.gov

Infectious Diseases: The scaffold is being investigated for activity against neglected tropical diseases. For instance, 8-hydroxy naphthyridine derivatives have shown potent in vitro antileishmanial activity, targeting the protozoan parasites that cause visceral leishmaniasis. nih.gov Although initial leads faced challenges with tolerability, this remains an active area of research. nih.gov

Unexplored Therapeutic Potentials:

The versatility of the this compound core suggests its potential utility in therapeutic areas that have not yet been extensively explored.

Potential Therapeutic AreaRationale / Target Class
Inflammatory Diseases The ability of related heterocyclic scaffolds to modulate kinases (e.g., Syk inhibitors) and other inflammatory mediators suggests that novel derivatives could be developed as anti-inflammatory agents. acs.org
Fibrotic Diseases The patented activity of derivatives as mineralocorticoid receptor modulators points to a potential role in treating fibrotic conditions beyond chronic kidney disease, such as pulmonary or liver fibrosis. google.com
Metabolic Syndrome Building on the patented use in diabetes, the scaffold could be further explored for broader applications in metabolic syndrome by targeting related pathways involved in lipid metabolism and insulin (B600854) resistance. google.com

The continued exploration of new synthetic methodologies to access diverse substitution patterns, combined with advanced computational screening and a deeper understanding of disease biology, is expected to unlock further therapeutic applications for this remarkable chemical scaffold. acs.org

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 3,4-dihydro-1,6-naphthyridin-2(1H)-one, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is synthesized via two main strategies:

  • Condensation routes : Starting from 4-aminonicotinonitrile (27) or 4-aminonicotinic acid (30) with diethyl malonate (28) under reflux conditions to form the core structure .
  • Preformed pyridone disconnections : Strategic bond cleavages (e.g., C5–C6 and C7–C8) followed by cyclization to assemble the naphthyridinone scaffold .
  • Microwave-assisted synthesis : Inverse electron-demand Diels-Alder reactions under microwave irradiation (e.g., 150°C, 30 minutes) significantly reduce reaction time and improve yields compared to traditional thermal methods .

Q. How can spectroscopic techniques and computational modeling confirm the structural integrity of 1,6-naphthyridinone derivatives?

  • Methodological Answer :

  • Spectroscopy : Use 1H^1H-NMR to identify aromatic protons and carbonyl groups, while 13C^{13}C-NMR confirms the lactam carbonyl (δ ~165–170 ppm). Mass spectrometry (MS) verifies molecular ion peaks .
  • Computational validation : Molecular docking (e.g., with ACE PDB ID:1O86) predicts binding interactions, validated by comparing computed vs. experimental bioactivity data .

Advanced Research Questions

Q. What methodologies enable regioselective functionalization of the 1,6-naphthyridinone scaffold at the C3 and C7 positions?

  • Methodological Answer :

  • Nitration : Fuming HNO₃ in oleum at 95°C selectively introduces nitro groups at C3 (96% yield) .
  • Bromination : HBr gas in CHCl₃ at 5°C achieves C5-bromination (95% yield) .
  • Amination : NH₃ in isopropanol under sealed conditions introduces amino groups at C7 (88% yield) .

Q. How do structural modifications of 1,6-naphthyridinones impact kinase inhibition potency, and how are these correlations analyzed?

  • Methodological Answer :

  • Substituent effects : Introducing methyl or hydroxy groups at C3/C7 enhances RIPK3 inhibition (e.g., UH15-38: IC₅₀ = 20 nM). Substituent bulkiness and polarity are optimized via SAR studies .
  • Bioactivity assays : Measure IC₅₀ values using necroptosis inhibition in murine embryonic fibroblasts and validate with in vivo lung inflammation models .

Q. What computational strategies predict the bioactivity of 1,6-naphthyridinone derivatives, and how are docking results validated?

  • Methodological Answer :

  • Docking protocols : Use AutoDock Vina to simulate ligand binding to targets (e.g., AT1 receptor PDB ID:4YAY). Parameters include grid box sizes (20 ų) and Lamarckian genetic algorithms .
  • Validation : Cross-check docking scores with experimental IC₅₀ values and perform molecular dynamics simulations (100 ns) to assess binding stability .

Q. How can microwave irradiation optimize the synthesis of 1,6-naphthyridinone derivatives compared to conventional methods?

  • Methodological Answer :

  • Efficiency gains : Microwave activation (e.g., 150°C, 30 minutes) reduces reaction time by 70% and increases yields by 15–20% over thermal methods (e.g., 24-hour reflux) .
  • Parameter optimization : Solvent polarity (e.g., DMF) and microwave power (300 W) are critical for minimizing side reactions .

Q. Addressing contradictions in reported synthetic yields: How can reaction parameters be systematically optimized?

  • Methodological Answer :

  • DoE (Design of Experiments) : Vary temperature, solvent (e.g., ethanol vs. acetonitrile), and catalyst load to identify optimal conditions. For example, microwave synthesis in DMF at 150°C achieves 85% yield vs. 65% in ethanol .
  • Scale-up challenges : Transitioning from mg to gram-scale requires adjusting mixing efficiency and thermal gradients, often resolved using flow chemistry .

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-Dihydro-1,6-naphthyridin-2(1H)-one
Reactant of Route 2
3,4-Dihydro-1,6-naphthyridin-2(1H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.